molecular formula C9H13N3O B2864943 3-cyclobutyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2197523-95-6

3-cyclobutyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2864943
CAS No.: 2197523-95-6
M. Wt: 179.223
InChI Key: FCKSRGNFNBHWQE-UHFFFAOYSA-N
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Description

3-cyclobutyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes both cyclobutyl and cyclopropyl groups attached to a dihydro-1H-1,2,4-triazol-5-one core. The presence of these cyclic groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclobutyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine and cyclopropyl isocyanate in the presence of a base, followed by cyclization to form the triazole ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-cyclobutyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced triazole derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated triazoles, while substitution reactions can produce a variety of functionalized derivatives with different chemical properties.

Scientific Research Applications

3-cyclobutyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-cyclobutyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole: This compound has a similar triazole core but differs in the substitution pattern.

    Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate: Another triazole derivative with different substituents.

Uniqueness

3-cyclobutyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to the presence of both cyclobutyl and cyclopropyl groups, which impart distinct steric and electronic properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-cyclobutyl-4-cyclopropyl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c13-9-11-10-8(6-2-1-3-6)12(9)7-4-5-7/h6-7H,1-5H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKSRGNFNBHWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NNC(=O)N2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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